2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile is a complex organic compound featuring an indole moiety fused with a pyranoquinoline structure. This compound is notable for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Construction of the Pyranoquinoline Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the pyranoquinoline structure.
Introduction of the Amino and Carbonitrile Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the carbonitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced amines, and oxidized quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound has shown promise in various assays for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it could be useful in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. For example, it can bind to enzymes and receptors, modulating their activity. The indole moiety is known to interact with serotonin receptors, while the quinoline structure can intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share the indole moiety and exhibit similar biological activities.
Quinoline Derivatives: Quinoline-based drugs, such as chloroquine, share structural similarities and are used in treating malaria.
Uniqueness
What sets 2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile apart is its fused ring system, which combines the properties of both indole and quinoline derivatives
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H26N4O/c1-14-11-25(2,3)29(4)21-10-22-17(9-16(14)21)23(18(12-26)24(27)30-22)19-13-28-20-8-6-5-7-15(19)20/h5-10,13-14,23,28H,11,27H2,1-4H3 |
InChI Key |
VGSCFKZSPBZVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC3=C(C=C12)C(C(=C(O3)N)C#N)C4=CNC5=CC=CC=C54)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.